

Why is the initial reaction between permanganate and oxalate slow?

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Technical Support Center: Permanganate-Oxalate Reaction Kinetics

This guide provides troubleshooting advice and answers to frequently asked questions regarding the reaction between potassium permanganate (KMnO₄) and oxalic acid (H₂C₂O₄), a common redox titration in analytical chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the initial reaction between potassium permanganate and oxalic acid so slow?

The initial reaction rate is slow primarily due to the absence of a necessary catalyst. The reaction is autocatalytic, meaning one of the products, manganese(II) ion (Mn²+), acts as a catalyst for the reaction itself.[1][2][3] At the beginning of the reaction, there is no Mn²+ present, so the reaction proceeds through a much slower, uncatalyzed pathway. As Mn²+ ions are slowly formed, they begin to catalyze the reaction, leading to a noticeable increase in the reaction rate.[1][3]

The overall balanced chemical equation in an acidic solution is: $2MnO_4^-(aq) + 5H_2C_2O_4(aq) + 6H^+(aq) \rightarrow 2Mn^{2+}(aq) + 10CO_2(g) + 8H_2O(l)[4]$

The catalytic cycle involves the oxidation of the Mn^{2+} catalyst to Mn^{3+} by the permanganate ion (MnO_4^-) , followed by the reduction of Mn^{3+} back to Mn^{2+} by the oxalate ion $(C_2O_4^{2-})$.[3][5] This



provides a lower energy pathway for the reaction to proceed compared to the direct reaction between permanganate and oxalate.

Troubleshooting Guide

Issue 1: The purple color of the permanganate disappears very slowly or not at all at the start of the titration.

- Cause A: Lack of Catalyst (Autocatalysis) The reaction relies on the production of Mn²⁺ ions to proceed at a reasonable rate.[1] The very first additions of permanganate will react slowly until a sufficient concentration of the Mn²⁺ catalyst has been generated.
 - Solution: Be patient during the initial stage of the titration. Swirl the flask continuously. The
 rate will increase as the reaction progresses.[6] For a faster start, a small crystal of
 manganese(II) sulfate (MnSO₄) can be added to the oxalic acid solution before beginning
 the titration.[1][2]
- Cause B: Insufficient Temperature The reaction rate is highly dependent on temperature.[7]
 [8] At room temperature, the reaction is notoriously slow, even with the catalyst present.[9]
 [10]
 - Solution: The standard procedure requires heating the acidified oxalic acid solution to between 60-80°C before and during the titration.[10][11][12] This provides the necessary activation energy for the reaction to proceed efficiently.

Issue 2: A brown or yellowish precipitate/tinge forms during the titration.

- Cause: This coloration is often due to the formation of manganese(IV) oxide (MnO₂), a brown solid.[13] This side reaction can occur if the permanganate is added too quickly or if the solution is not sufficiently acidic.[13][14] In an insufficiently acidic environment, the permanganate is reduced to MnO₂ instead of the colorless Mn²⁺.
 - Solution 1: Ensure Sufficient Acidity: Always add the specified amount of dilute sulfuric acid (H₂SO₄) to the oxalic acid solution before heating and titrating.[14] Sulfuric acid is used because it is not an oxidizing or reducing agent in this context, unlike HCl, which would be oxidized by permanganate.[6][9]



Solution 2: Control Titrant Addition: Add the KMnO₄ solution slowly, drop by drop, especially near the endpoint, ensuring each drop is decolorized before adding the next.
 [15] This prevents a localized high concentration of permanganate that can lead to side reactions.

Experimental Protocols & Data Protocol: Titration of Oxalic Acid with Potassium Permanganate

This protocol outlines the standard procedure for determining the concentration of a potassium permanganate solution using a standard solution of oxalic acid.

- · Preparation:
 - Prepare a standard solution of oxalic acid (e.g., 0.1 M).
 - Rinse a burette with a small amount of the potassium permanganate solution and then fill it.[14] Record the initial volume.
- Analyte Setup:
 - Using a pipette, transfer a precise volume (e.g., 10.0 mL) of the standard oxalic acid solution into a conical flask.[14]
 - Add approximately one test tube full of dilute sulfuric acid (e.g., 1 M H₂SO₄) to the flask.
 [10] This ensures the medium is sufficiently acidic.
- Heating:
 - Gently heat the conical flask containing the oxalic acid and sulfuric acid solution to about 60-70°C.[11] Do not boil the solution, as this can cause the oxalic acid to decompose.
- Titration:
 - Place the hot conical flask under the burette on a white tile to easily observe the color change.[10]



- Begin adding the potassium permanganate solution from the burette. The first few drops will decolorize slowly. Swirl the flask continuously.
- As the reaction proceeds, the purple color will disappear more quickly as the Mn²⁺ catalyst is formed.
- Endpoint Determination:
 - Continue adding the titrant dropwise until a faint, permanent pink color persists in the solution for at least 30 seconds.[14][15] This indicates that all the oxalic acid has been consumed and there is a slight excess of permanganate.
 - Record the final volume from the burette. Repeat the titration until you obtain at least three concordant results (volumes that agree within ±0.1 mL).

Quantitative Data: Effect of Temperature on ReactionRate

The rate of reaction between permanganate and oxalic acid increases significantly with temperature. The table below illustrates the typical effect of temperature on the time required for the purple permanganate color to disappear in a fixed concentration of reactants.

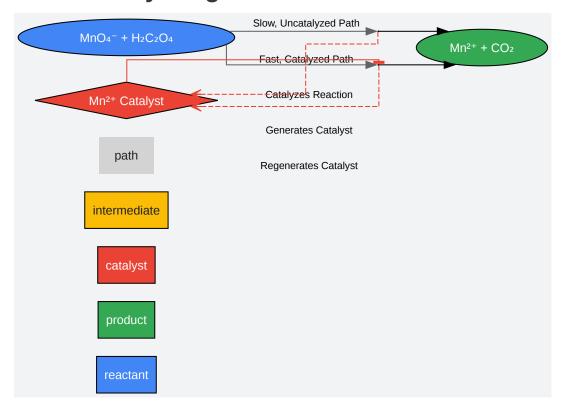
Temperature (°C)	Average Time for Decolorization (seconds)	Relative Rate (1/Time)
25	240	0.004
40	95	0.011
50	40	0.025
60	18	0.056

Note: Data are illustrative, based on the principle that reaction rate increases with temperature. Actual values will vary with reactant concentrations.[8]

Visualizations



Reaction Pathway Diagram



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Caption: Autocatalytic pathway of the permanganate-oxalate reaction.

Troubleshooting Workflow

Caption: Troubleshooting slow reaction rates in permanganate titrations.

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References

- 1. Autocatalysis: Reaction of Permanganate with Oxalic Acid [chemedx.org]
- 2. Autocatalysis: Reaction of Permanganate with Oxalic Acid [chemedx.org]

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- 3. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 4. echemi.com [echemi.com]
- 5. kinetics How to inhibit Mn2+ autocatalysis in the oxalate-permanganate reaction? -Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. scribd.com [scribd.com]
- 9. quora.com [quora.com]
- 10. testbook.com [testbook.com]
- 11. wopewerap.weebly.com [wopewerap.weebly.com]
- 12. youtube.com [youtube.com]
- 13. experimental chemistry Yellowish tinge during titration of oxalic acid with potassium permanganate Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. byjus.com [byjus.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
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